molecular formula C21H22FNO5S B12504228 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl (4-fluorophenyl)acetate

2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl (4-fluorophenyl)acetate

Cat. No.: B12504228
M. Wt: 419.5 g/mol
InChI Key: PCHGVMDWEVCPJS-UHFFFAOYSA-N
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Description

2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-(4-fluorophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a carbothioyl group, and a fluorophenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-(4-fluorophenyl)acetate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be utilized in the development of new materials or as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 4-fluorobenzoate
  • 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl ethyl carbonate

Uniqueness

Compared to similar compounds, 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-(4-fluorophenyl)acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22FNO5S

Molecular Weight

419.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate

InChI

InChI=1S/C21H22FNO5S/c1-25-17-12-15(21(29)23-7-9-27-10-8-23)13-18(26-2)20(17)28-19(24)11-14-3-5-16(22)6-4-14/h3-6,12-13H,7-11H2,1-2H3

InChI Key

PCHGVMDWEVCPJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)CC2=CC=C(C=C2)F)OC)C(=S)N3CCOCC3

Origin of Product

United States

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